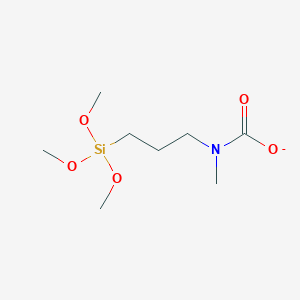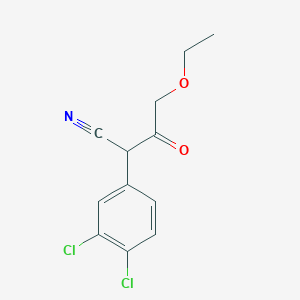
4-bromo-N-cyclohexyl-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclohexyl-2-nitroaniline is an organic compound with the molecular formula C12H15BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position, a nitro group at the 2-position, and a cyclohexyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce the nitro group at the 2-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrated aniline is then subjected to bromination to introduce the bromine atom at the 4-position. This can be done using bromine or a bromine source such as N-bromosuccinimide (NBS).
Cyclohexylation: Finally, the brominated nitroaniline is reacted with cyclohexylamine to introduce the cyclohexyl group on the nitrogen atom. This step typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-cyclohexyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, to form corresponding ketones or alcohols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-bromo-N-cyclohexyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Cyclohexyl ketones or alcohols.
Applications De Recherche Scientifique
4-bromo-N-cyclohexyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-bromo-N-cyclohexyl-2-nitroaniline depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific proteins. The nitro group can participate in redox reactions, while the bromine and cyclohexyl groups can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
4-bromo-N-cyclohexyl-2-nitroaniline can be compared with other similar compounds such as:
4-bromo-2-nitroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
4-bromo-N-cyclohexyl-2-aminoaniline: The reduced form of this compound, which may have different reactivity and biological activity.
4-bromo-N-cyclohexyl-N-isobutyl-2-nitroaniline: Another derivative with an additional isobutyl group, which can further modify its chemical and biological properties.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Propriétés
Numéro CAS |
87815-76-7 |
|---|---|
Formule moléculaire |
C12H15BrN2O2 |
Poids moléculaire |
299.16 g/mol |
Nom IUPAC |
4-bromo-N-cyclohexyl-2-nitroaniline |
InChI |
InChI=1S/C12H15BrN2O2/c13-9-6-7-11(12(8-9)15(16)17)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 |
Clé InChI |
GETFCHBWBHFHBW-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


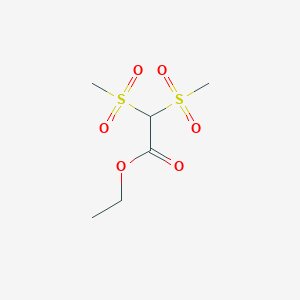
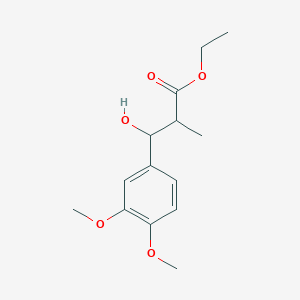



![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
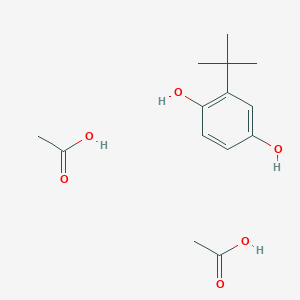
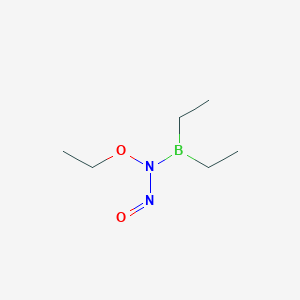
![3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide](/img/structure/B14001184.png)

![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)

